molecular formula C8H10N2 B1612323 Indolin-7-amine CAS No. 2759-12-8

Indolin-7-amine

Cat. No.: B1612323
CAS No.: 2759-12-8
M. Wt: 134.18 g/mol
InChI Key: BZJFJABOZCGZDD-UHFFFAOYSA-N
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Description

Indolin-7-amine is an organic compound belonging to the indoline family, characterized by a benzene ring fused with a five-membered nitrogenous ring

Mechanism of Action

Target of Action

Indolin-7-amine, like other indoline derivatives, is known to interact with multiple receptors, which makes it a valuable candidate for the development of new therapeutic agents . Specifically, it has been found to target the Topoisomerase IV subunit B (parE, EC:5.6.2.2, UniProt ID = Q2FYS5) . This enzyme plays a crucial role in bacterial DNA replication, making it a potential target for antibacterial drugs .

Mode of Action

The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner . The nitrogen atom (NH) in the indoline structure acts as a hydrogen bond donor and acceptor with the amino acid residues of proteins . This interaction can lead to changes in the protein’s function, potentially inhibiting its activity .

Biochemical Pathways

Indoline derivatives have been found to affect various biochemical pathways, leading to a broad spectrum of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Pharmacokinetics

The indoline moiety is known to improve the physicochemical properties of compounds . The two non-coplanar rings in the indoline structure increase the water solubility and decrease the lipid solubility of the compounds, potentially enhancing their bioavailability .

Result of Action

Indoline derivatives have been shown to have a wide range of biological activities . For example, they have been developed as antibiotics and studied for their anti-tumor, anti-hypertension, and cardiovascular protective activities .

Action Environment

The action of this compound, like other indoline derivatives, can be influenced by various environmental factors. For instance, the presence of electron-donating groups in the phenyl ring of indole can enhance the yield of the products

Biochemical Analysis

Biochemical Properties

Indolin-7-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid residues of proteins through hydrophobic interactions and hydrogen bonding. These interactions can influence the activity of enzymes and proteins, thereby affecting various biochemical pathways. The aromatic heterocyclic ring of this compound enhances its physicochemical properties, making it a valuable compound in biochemical research .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival. Additionally, it can modulate metabolic pathways, impacting the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. This compound binds to the active sites of enzymes, altering their activity and thereby modulating biochemical pathways. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as promoting cell proliferation and survival. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall cellular metabolism. These interactions highlight the importance of this compound in regulating metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to different cellular compartments. Its localization and accumulation within cells can influence its activity and function. For instance, this compound can accumulate in specific organelles, where it exerts its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it interacts with transcription factors and influences gene expression. Its subcellular localization is crucial for its role in regulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indolin-7-amine can be synthesized through various methods, including:

    Reduction of Indole Derivatives: One common method involves the reduction of indole derivatives using reducing agents such as lithium aluminum hydride.

    Intramolecular Cyclization: Another approach is the intramolecular cyclization of N-allylaniline derivatives under acidic or basic conditions.

    Catalytic Hydrogenation: Catalytic hydrogenation of indole derivatives using palladium on carbon as a catalyst is also a viable method.

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield.

Chemical Reactions Analysis

Indolin-7-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form indole-7-one using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can convert it to dihydroindoline derivatives using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Indole-7-one.

    Reduction: Dihydroindoline derivatives.

    Substitution: Various substituted indoline derivatives.

Scientific Research Applications

Indolin-7-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Indolin-7-amine can be compared with other indoline derivatives such as:

    Indoline-2,3-dione: Known for its use in the synthesis of dyes and pigments.

    Indoline-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

    Indoline-3-acetic acid: A plant hormone involved in growth regulation.

Uniqueness: this compound is unique due to its specific substitution pattern on the indoline ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,3-dihydro-1H-indol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJFJABOZCGZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619492
Record name 2,3-Dihydro-1H-indol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2759-12-8
Record name 2,3-Dihydro-1H-indol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-indol-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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